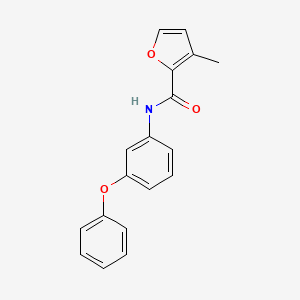
3-methyl-N-(3-phenoxyphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(3-phenoxyphenyl)-2-furamide, also known as MPF, is a synthetic compound that belongs to the furan class of organic compounds. MPF is a white crystalline solid that has been extensively studied for its potential use in scientific research.
作用機序
3-methyl-N-(3-phenoxyphenyl)-2-furamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and protons. By blocking the activity of the TRPV1 receptor, 3-methyl-N-(3-phenoxyphenyl)-2-furamide can reduce the perception of pain and modulate thermoregulation. Additionally, 3-methyl-N-(3-phenoxyphenyl)-2-furamide may exert its anxiolytic and antidepressant-like effects by modulating the activity of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
3-methyl-N-(3-phenoxyphenyl)-2-furamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the TRPV1 receptor, 3-methyl-N-(3-phenoxyphenyl)-2-furamide has been shown to modulate the activity of other ion channels, including the potassium channel KCNQ2/3 and the calcium channel Cav3.2. 3-methyl-N-(3-phenoxyphenyl)-2-furamide has also been shown to increase the levels of the neurotransmitters serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
実験室実験の利点と制限
One of the main advantages of 3-methyl-N-(3-phenoxyphenyl)-2-furamide as a research tool is its high potency and selectivity for the TRPV1 receptor. This makes it a valuable tool for studying the role of the TRPV1 receptor in pain perception and thermoregulation. However, one limitation of 3-methyl-N-(3-phenoxyphenyl)-2-furamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 3-methyl-N-(3-phenoxyphenyl)-2-furamide. One area of interest is the development of more potent and selective TRPV1 antagonists that may have greater therapeutic potential for the treatment of pain and other conditions. Additionally, further research is needed to fully understand the mechanisms underlying 3-methyl-N-(3-phenoxyphenyl)-2-furamide's anxiolytic and antidepressant-like effects, and to explore its potential as a therapeutic agent for these conditions. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-methyl-N-(3-phenoxyphenyl)-2-furamide, which may help to optimize its use as a research tool.
合成法
3-methyl-N-(3-phenoxyphenyl)-2-furamide can be synthesized using a multi-step reaction process that involves the use of various reagents and solvents. The first step involves the reaction of 3-phenoxyphenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst to form a key intermediate. This intermediate is then subjected to a series of reactions to yield 3-methyl-N-(3-phenoxyphenyl)-2-furamide as the final product.
科学的研究の応用
3-methyl-N-(3-phenoxyphenyl)-2-furamide has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and thermoregulation. 3-methyl-N-(3-phenoxyphenyl)-2-furamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
特性
IUPAC Name |
3-methyl-N-(3-phenoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-10-11-21-17(13)18(20)19-14-6-5-9-16(12-14)22-15-7-3-2-4-8-15/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGKYXWGVPAVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)

![N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5874959.png)

![1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5874972.png)


![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)
![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate](/img/structure/B5875029.png)
